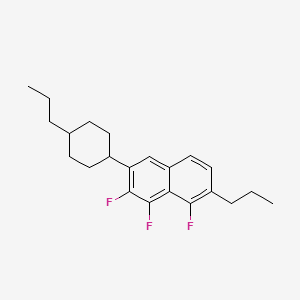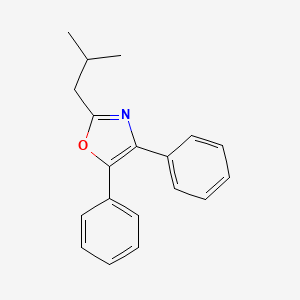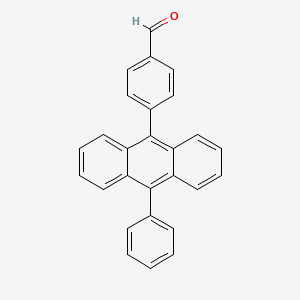![molecular formula C60H36 B14187250 1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-74-7](/img/structure/B14187250.png)
1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons. This compound is characterized by its intricate structure, which includes naphthalene and pyrene moieties. It is of significant interest in the field of organic electronics and materials science due to its unique optical and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multiple steps of organic reactions. One common method is the Suzuki coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki coupling reaction with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds .
科学的研究の応用
1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Materials Science: Employed in the synthesis of metal-organic frameworks (MOFs) for applications in luminescence and photocatalysis.
Biomedical Research: Investigated for its potential use in bio-imaging and as a fluorescent probe.
作用機序
The mechanism of action of 1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene involves its interaction with molecular targets through π-π stacking interactions and electronic transitions. The compound’s unique structure allows it to engage in strong π-π interactions with other aromatic systems, making it effective in applications such as fluorescence and electroluminescence .
類似化合物との比較
Similar Compounds
1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene: Similar in structure but with octyloxy substituents.
1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene: Contains vinyl groups instead of phenyl groups.
1,3,6,8-Tetrakis((6-(n-octyloxy)naphthalene-2-yl)ethynyl)pyrene: Features ethynyl groups in place of phenyl groups.
Uniqueness
1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene is unique due to its combination of naphthalene and pyrene moieties, which confer distinct optical and electronic properties. This makes it particularly valuable in the fields of organic electronics and materials science .
特性
CAS番号 |
918654-74-7 |
|---|---|
分子式 |
C60H36 |
分子量 |
756.9 g/mol |
IUPAC名 |
1-naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C60H36/c1-2-7-45-36-50(21-18-37(45)6-1)53-30-24-44-26-32-55-52(29-23-43-27-33-56(53)60(44)59(43)55)49-13-5-11-47(35-49)39-16-14-38(15-17-39)46-10-4-12-48(34-46)51-28-22-42-20-19-40-8-3-9-41-25-31-54(51)58(42)57(40)41/h1-36H |
InChIキー |
PQGZQRUAWYBHLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC=CC(=C7)C8=CC=C(C=C8)C9=CC(=CC=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)


![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)


![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)


